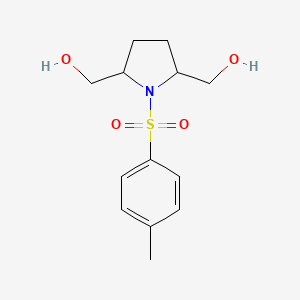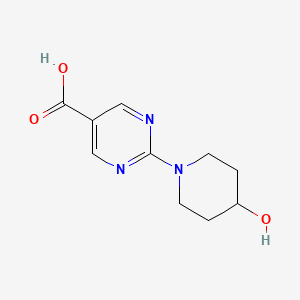![molecular formula C10H18ClNO B1395374 3-[2-(2-Propynyloxy)ethyl]piperidine hydrochloride CAS No. 1219949-04-8](/img/structure/B1395374.png)
3-[2-(2-Propynyloxy)ethyl]piperidine hydrochloride
Descripción general
Descripción
“3-[2-(2-Propynyloxy)ethyl]piperidine hydrochloride” is a chemical compound with the CAS Number: 1185301-44-3. Its linear formula is C8H14ClNO .
Molecular Structure Analysis
The molecular structure of “3-[2-(2-Propynyloxy)ethyl]piperidine hydrochloride” consists of a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Aplicaciones Científicas De Investigación
Synthesis of Piperidine Derivatives
Piperidine derivatives are pivotal in the pharmaceutical industry, with their presence in over twenty classes of pharmaceuticals and alkaloids. The compound 3-[2-(2-Propynyloxy)ethyl]piperidine hydrochloride can be utilized in intra- and intermolecular reactions to form various piperidine derivatives, such as substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . These derivatives are essential for designing drugs due to their significant biological activity.
Pharmacological Applications
The pharmacological applications of piperidine derivatives are vast. They are found in drugs that exhibit a range of activities, including antihypertensive, antiulcer, and antimicrobial effects. Specifically, 3-[2-(2-Propynyloxy)ethyl]piperidine hydrochloride could be a precursor for synthesizing potential drugs containing the piperidine moiety, which is a common structure in many pharmacologically active compounds .
Biological Activity Studies
Piperidine compounds are often studied for their biological activity. For instance, a series of 2-amino-4-(1-piperidine) pyridine derivatives, which include structures similar to 3-[2-(2-Propynyloxy)ethyl]piperidine hydrochloride , have been designed as dual inhibitors for clinically resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) . These studies are crucial for the development of new cancer therapies.
Chemical Synthesis Methods
The development of fast and cost-effective methods for the synthesis of substituted piperidines is a significant task in modern organic chemistry3-[2-(2-Propynyloxy)ethyl]piperidine hydrochloride can serve as a suitable substrate for various chemical synthesis methods, including hydrogenation, cyclization, cycloaddition, annulation, and amination processes .
Drug Construction
Heterocyclic compounds like piperidines play a significant part in drug construction. The structural flexibility and reactivity of 3-[2-(2-Propynyloxy)ethyl]piperidine hydrochloride make it an ideal candidate for constructing novel drugs with improved efficacy and reduced side effects .
Research on Nitrogen-Based Heterocycles
Nitrogen-based heterocycles, such as pyridines, dihydropyridines, and piperidines, are the backbone of medicinal chemistry research3-[2-(2-Propynyloxy)ethyl]piperidine hydrochloride can be used in research focused on these medicinally active basic nuclei, which possess multi-functional properties .
Development of Therapeutic Agents
Derivatives of piperidine are reported to have various therapeutic applications, including anticancer and antihypertensive properties. Research involving 3-[2-(2-Propynyloxy)ethyl]piperidine hydrochloride could lead to the development of new therapeutic agents that target specific diseases or conditions .
Analytical Chemistry Applications
In analytical chemistry, 3-[2-(2-Propynyloxy)ethyl]piperidine hydrochloride could be used as a standard or reagent in chromatographic methods to help identify and quantify other compounds. Its unique structure allows for specific interactions that are useful in analytical separations .
Propiedades
IUPAC Name |
3-(2-prop-2-ynoxyethyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO.ClH/c1-2-7-12-8-5-10-4-3-6-11-9-10;/h1,10-11H,3-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVQZASJRSYJCLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCC1CCCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(2-Propynyloxy)ethyl]piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![3-Pentyl-2-((1E,3E)-5-[3-pentyl-1,3-benzothiazol-2(3H)-ylidene]-1,3-pentadienyl)-1,3-benzothiazol-3-ium iodide](/img/structure/B1395302.png)




![2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1395310.png)

